molecular formula C8H12N2OS B13084363 3-Amino-3-(2-methylthiophen-3-yl)propanamide

3-Amino-3-(2-methylthiophen-3-yl)propanamide

Cat. No.: B13084363
M. Wt: 184.26 g/mol
InChI Key: QTGVGSQOBJQZAD-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methylthiophen-3-yl)propanamide is an organic compound with the molecular formula C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol . This compound is characterized by the presence of an amino group, a thiophene ring, and a propanamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methylthiophen-3-yl)propanamide typically involves the reaction of 2-methylthiophene with appropriate reagents to introduce the amino and propanamide groups. One common method involves the use of a Grignard reagent followed by amination and acylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methylthiophen-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2-methylthiophen-3-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methylthiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring and the presence of both amino and propanamide groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

3-amino-3-(2-methylthiophen-3-yl)propanamide

InChI

InChI=1S/C8H12N2OS/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11)

InChI Key

QTGVGSQOBJQZAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(CC(=O)N)N

Origin of Product

United States

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